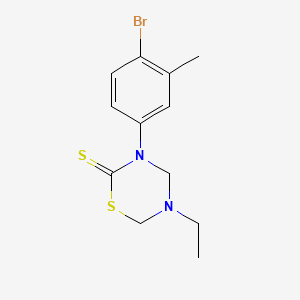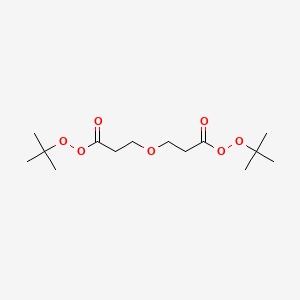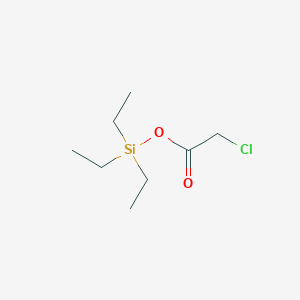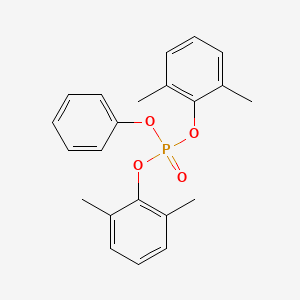![molecular formula C9H12N2O2S3 B14710408 Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester CAS No. 13046-52-1](/img/structure/B14710408.png)
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester is a chemical compound with a complex structure that includes a hydrazinecarbodithioic acid core, a 4-methylphenylsulfonyl group, and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with 4-methylphenylsulfonyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as recrystallization and chromatography ensures that the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically require specific conditions such as controlled temperatures, pH, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and substituted hydrazinecarbodithioic acid esters.
Aplicaciones Científicas De Investigación
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they may include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrazinecarbodithioic acid, methyl ester
- Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
- Carbazic acid, dithio-, methyl ester
Uniqueness
Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester is unique due to the presence of the 4-methylphenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
13046-52-1 |
|---|---|
Fórmula molecular |
C9H12N2O2S3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
methyl N-[(4-methylphenyl)sulfonylamino]carbamodithioate |
InChI |
InChI=1S/C9H12N2O2S3/c1-7-3-5-8(6-4-7)16(12,13)11-10-9(14)15-2/h3-6,11H,1-2H3,(H,10,14) |
Clave InChI |
DWNVCADXCXWSPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



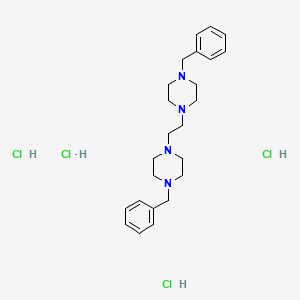

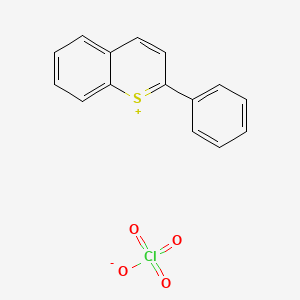
![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
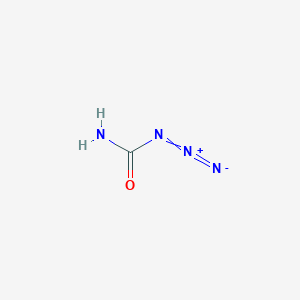
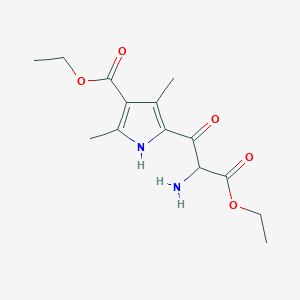
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
